molecular formula C4H11GeI B578257 Diethyl(iodo)germane CAS No. 14287-43-5

Diethyl(iodo)germane

Cat. No.: B578257
CAS No.: 14287-43-5
M. Wt: 258.666
InChI Key: WQWPQDMIFSWMOB-UHFFFAOYSA-N
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Description

Diethyl(iodo)germane is an organogermanium compound with the molecular formula ( \text{C}4\text{H}{10}\text{GeI} ). It is a member of the organometallic compounds, specifically those containing germanium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(iodo)germane can be synthesized through the reaction of diethylgermanium dichloride with sodium iodide in anhydrous acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows: [ \text{(C}_2\text{H}_5)_2\text{GeCl}_2 + 2 \text{NaI} \rightarrow \text{(C}_2\text{H}_5)_2\text{GeI}_2 + 2 \text{NaCl} ]

Industrial Production Methods

Industrial production of diethyliodogermane involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions

Diethyl(iodo)germane undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form germanium dioxide.

    Reduction: It can be reduced to form diethylgermanium hydride.

    Substitution: It can undergo substitution reactions where the iodine atom is replaced by other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products Formed

Scientific Research Applications

Diethyl(iodo)germane has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyliodogermane exerts its effects involves the interaction of the germanium atom with various molecular targets. Germanium can form stable complexes with biomolecules, potentially altering their function. The pathways involved include the modulation of enzyme activity and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Diethylgermanium dichloride
  • Diethylgermanium hydride
  • Diethylgermanium bromide

Uniqueness

Diethyl(iodo)germane is unique due to the presence of the iodine atom, which imparts distinct chemical properties compared to its analogs. The iodine atom can participate in specific reactions that are not possible with other halogens, making diethyliodogermane a valuable compound for specialized applications .

Properties

CAS No.

14287-43-5

Molecular Formula

C4H11GeI

Molecular Weight

258.666

IUPAC Name

diethyl(iodo)germane

InChI

InChI=1S/C4H11GeI/c1-3-5(6)4-2/h5H,3-4H2,1-2H3

InChI Key

WQWPQDMIFSWMOB-UHFFFAOYSA-N

SMILES

CC[GeH](CC)I

Synonyms

Diethyliodogermane

Origin of Product

United States

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